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molecular formula C12H13FO3 B8502056 Ethyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate

Ethyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate

Cat. No. B8502056
M. Wt: 224.23 g/mol
InChI Key: AMUKEHZXVTZDIW-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

To a solution of ethyl 3-(2-fluorophenyl)-3-oxopropanoate (4.2 g, 20 mmol) in DMF (30 mL) at 0° C. was added K2CO3 (3.87 g, 28 mmol) portionwise and the mixture was stirred for 30 minutes. After this time iodomethane (1.49 mL, 24 mmol) was added and the reaction mixture was allowed to warm to rt for 2 h. After this time the reaction was treated with 50 mL AcOH/water (5 mL AcOH/45 mL water). The mixture was extracted with EtOAc and the organic layer was washed with brine, dried over Mg2SO4, filtered and evaporated in vacuo to give ethyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate. Observed some dimethyl product. Used as crude for the next step. Mass Spectrum (ESI) m/e=225 (M+1).
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
3.87 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].[C:16]([O-])([O-])=O.[K+].[K+].IC.CC(O)=O.O>CN(C=O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:15])[CH:9]([CH3:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C(CC(=O)OCC)=O
Name
Quantity
3.87 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.49 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(C(C(=O)OCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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